11-Hydroxyundecanoic acid

Description

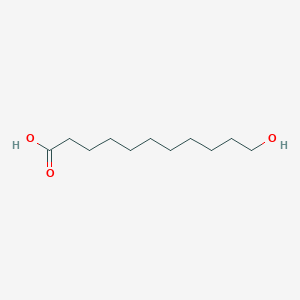

Structure

3D Structure

Properties

IUPAC Name |

11-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCBASNXNXUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190136 | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-80-5 | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-hydroxyundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXYUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Chemo-Enzymatic Approach to the Synthesis of 11-Hydroxyundecanoic Acid from Ricinoleic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid, a valuable monomer for bioplastics and other specialty chemicals, from the renewable feedstock, ricinoleic acid. By leveraging the specificity of biocatalysts in conjunction with traditional chemical transformations, this integrated approach offers a more sustainable and efficient alternative to purely chemical methods that often require harsh reaction conditions. This document details a core enzymatic pathway, explores alternative chemical and biocatalytic strategies, and provides comprehensive, step-by-step protocols for key transformations. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to implement and adapt these methodologies in their own laboratories.

Introduction: The Strategic Value of this compound and the Chemo-Enzymatic Paradigm

This compound is a bifunctional molecule of significant industrial interest, primarily as a monomer for the production of high-performance bio-based polyamides and polyesters.[1] Its linear C11 backbone and terminal hydroxyl and carboxyl groups allow for the formation of polymers with desirable properties, including flexibility, durability, and a reduced environmental footprint compared to their petrochemical-derived counterparts. The traditional chemical synthesis of such ω-hydroxy acids often involves energy-intensive processes and the use of hazardous reagents.[2]

The chemo-enzymatic synthesis paradigm offers a compelling alternative, marrying the precision and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis.[3] This approach can lead to higher yields, improved purity profiles, and a more sustainable manufacturing process. Ricinoleic acid, the primary fatty acid component of castor oil, is an ideal and abundant renewable starting material for this transformation.[4][5]

This guide will focus on a practical and efficient chemo-enzymatic route for the conversion of ricinoleic acid to this compound, while also providing a critical overview of alternative methodologies to allow for informed process design and optimization.

Overview of Synthetic Strategies

The conversion of ricinoleic acid to this compound necessitates the cleavage of the C11-C12 single bond, a transformation that can be approached through several distinct chemo-enzymatic strategies. The choice of strategy is often dictated by factors such as desired yield, scalability, and available biocatalysts and chemical reagents.

A highly effective and increasingly adopted strategy involves an initial enzymatic oxidation and rearrangement of the ricinoleic acid backbone, followed by chemical reduction and hydrolysis.[6] This core pathway, which will be detailed extensively in this guide, avoids the direct and often aggressive chemical cleavage of the fatty acid chain.

Alternatively, a more traditional chemo-enzymatic approach involves the initial chemical oxidative cleavage of the double bond in ricinoleic acid to yield a C11 aldehyde or carboxylic acid precursor, which can then be subjected to enzymatic or further chemical modification. Common chemical cleavage methods include ozonolysis and permanganate oxidation.

The following diagram illustrates the high-level strategic options for this synthesis:

Figure 1: High-level overview of synthetic strategies.

The Core Chemo-Enzymatic Pathway: A Detailed Walkthrough

A robust and elegant chemo-enzymatic synthesis of this compound from ricinoleic acid has been demonstrated, which proceeds via a two-step biotransformation followed by chemical finishing.[6] This pathway is notable for its mild reaction conditions and high conversion rates.

Step 1: Biotransformation of Ricinoleic Acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid

The initial and most critical step in this pathway is the whole-cell biotransformation of ricinoleic acid. This is achieved using a recombinant Escherichia coli strain engineered to express two key enzymes: an alcohol dehydrogenase (ADH) from Micrococcus luteus and a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440.[2]

The causality behind this enzymatic cascade is as follows:

-

The alcohol dehydrogenase oxidizes the hydroxyl group of ricinoleic acid to a ketone, forming 12-ketooleic acid.

-

The Baeyer-Villiger monooxygenase then catalyzes an oxidative cleavage of the C11-C12 bond of the keto-acid intermediate, inserting an oxygen atom to form an ester. This remarkable enzymatic rearrangement is the cornerstone of this synthetic route.

The overall biotransformation can be visualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2016067160A1 - Process for preparation of azelaic acid - Google Patents [patents.google.com]

- 4. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

A Technical Guide to the Biosynthesis of 11-Hydroxyundecanoic Acid from Castor Oil

Abstract: The global shift towards sustainable chemical manufacturing has intensified the search for renewable feedstocks capable of replacing petroleum-based platform chemicals. Castor oil, a non-edible vegetable oil rich in ricinoleic acid, stands out as a prime candidate for biotransformation into high-value monomers.[1] This technical guide provides an in-depth exploration of the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid, a valuable precursor for polymers and pharmaceuticals, directly from castor oil's primary constituent, ricinoleic acid.[2][3] We will dissect the core biocatalytic cascade, detail the application of engineered microbial systems, present validated experimental protocols, and discuss the critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage biocatalysis for the production of sustainable, high-performance chemicals.

Introduction: The Potential of Castor Oil

Castor oil, derived from the seeds of Ricinus communis, is a unique and commercially significant vegetable oil. Its value stems from its high concentration (approximately 90%) of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a monounsaturated, 18-carbon fatty acid distinguished by a hydroxyl group at the C-12 position.[1][4][5] This inherent functionality makes ricinoleic acid a versatile and powerful starting material for a wide array of chemical transformations, positioning it as a key resource in the bio-based economy.[5]

One of the most promising applications is its conversion to ω-hydroxycarboxylic acids, which serve as essential monomers for the synthesis of high-performance bioplastics, such as polyamides (e.g., Nylon-11) and polyesters.[6][7] this compound (11-HUA) is a particularly valuable C11 monomer that can be derived from ricinoleic acid through a precise biocatalytic cleavage reaction. This guide focuses on the established and efficient pathway for this conversion.

The Core Biotransformation Pathway: A Chemo-Enzymatic Approach

The conversion of ricinoleic acid into 11-HUA is not a single-step process but rather a sophisticated multi-step cascade that leverages the specificity of enzymes for key transformations, often coupled with a final chemical polishing step. The most well-documented and effective route involves a two-enzyme biocatalytic oxidation followed by chemical reduction.[8][9]

The central strategy involves the precise cleavage of the C11-C12 bond of ricinoleic acid. This is accomplished via a biocatalytic Baeyer-Villiger oxidation, a powerful reaction that converts a ketone into an ester.

Enzymatic Cascade:

-

Step 1: Oxidation of Ricinoleic Acid: The process begins with the oxidation of the C-12 hydroxyl group of ricinoleic acid to a ketone, forming 12-ketooleic acid. This reaction is catalyzed by a highly specific alcohol dehydrogenase (ADH) . The use of an ADH from Micrococcus luteus has proven effective for this transformation.[8][9]

-

Step 2: Baeyer-Villiger Monooxygenase (BVMO) Action: The resulting 12-ketooleic acid is then acted upon by a Baeyer-Villiger monooxygenase (BVMO) . This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This cleavage reaction yields two products: n-heptanoic acid and (Z)-11-(heptanoyloxy)undec-9-enoic acid. A well-characterized and efficient BVMO for this step is sourced from Pseudomonas putida KT2440.[8][9][10]

-

Step 3: Ester Hydrolysis: The ester intermediate is subsequently hydrolyzed, often by endogenous esterases within the whole-cell biocatalyst, to yield n-heptanoic acid and ω-hydroxyundec-9-enoic acid.[10]

Chemical Refinement:

-

Step 4: Hydrogenation: The final step involves the chemical reduction of the carbon-carbon double bond in ω-hydroxyundec-9-enoic acid to produce the saturated target molecule, this compound.[8] This step is typically performed chemically as it is a straightforward and high-yielding reaction.

The entire biochemical pathway is visualized in the diagram below.

Caption: Chemo-enzymatic pathway from Castor Oil to 11-HUA.

The Biocatalyst: Engineered Whole-Cell Systems

While isolated enzymes can be used, whole-cell biocatalysis using recombinant microorganisms is often the more practical and economically viable approach for this pathway.[8][10] Genetically engineered Escherichia coli is a common host for co-expressing the required alcohol dehydrogenase and Baeyer-Villiger monooxygenase genes.[8][9]

Causality Behind Using Whole Cells:

-

Cofactor Regeneration: ADH and BVMO enzymes require cofactors (NAD⁺/NADH and NADP⁺/NADPH, respectively) for their catalytic activity. A living whole-cell system provides the native metabolic machinery to continuously regenerate these expensive cofactors, eliminating the need to add them to the reaction medium.

-

Enzyme Stability: Expressing the enzymes within the cellular environment can protect them from harsh process conditions, increasing their operational stability compared to free enzymes.

-

Simplified Process: It avoids costly and time-consuming enzyme purification steps. The cells themselves become the self-contained and regenerating catalyst.

Experimental Protocol: Whole-Cell Biotransformation

This protocol is a representative methodology based on established literature for producing the unsaturated precursor of 11-HUA using an engineered E. coli biocatalyst.[8][9]

A. Biocatalyst Preparation:

-

Transformation: Transform competent E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pETDuet-1) containing the genes for Micrococcus luteus ADH and Pseudomonas putida KT2440 BVMO.

-

Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at 200 rpm.

-

Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Reduce the temperature to 20°C and continue incubation for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

B. Whole-Cell Biotransformation Reaction:

-

Reaction Setup: Resuspend the harvested cell pellet in 1 L of 50 mM phosphate buffer (pH 7.5) to a final cell concentration of 20 g (dry cell weight) per liter.

-

Substrate Addition: Prepare the substrate, ricinoleic acid, by dissolving it in a suitable solvent or as a sodium salt solution. Add the substrate to the cell suspension to a final concentration of 50-100 mM.

-

Reaction Conditions: Maintain the reaction at 30°C with gentle agitation (e.g., 150 rpm) to ensure adequate mixing and aeration. Monitor the reaction progress by taking samples periodically.

-

Analysis: Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of ricinoleic acid and the formation of the ester product and ω-hydroxyundec-9-enoic acid.

C. Product Extraction and Hydrogenation:

-

Cell Removal: After the reaction is complete (typically 8-12 hours), remove the E. coli cells by centrifugation.

-

Extraction: Acidify the supernatant to pH 2.0 using HCl and extract the organic acids with an equal volume of ethyl acetate.

-

Solvent Removal: Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

-

Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., methanol) and perform catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere until the double bond is saturated.

-

Purification: Purify the final this compound product by recrystallization or silica gel column chromatography.

Caption: Experimental workflow for 11-HUA production.

Process Performance and Quantitative Data

The efficiency of the biotransformation is critical for its industrial feasibility. High cell density fermentations are a key strategy to achieve high volumetric productivity and final product titers, which helps to overcome potential substrate or product inhibition.[8]

| Parameter | Reported Value | Source |

| Biocatalyst | Recombinant E. coli expressing ADH and BVMO | [8][9] |

| Cell Density | 20 g (dry cells) / L | [9] |

| Final Ester Product Conc. | 53 mM | [9] |

| Volumetric Productivity | 6.6 mM h⁻¹ | [9] |

| Biotransformation Yield | 84% (molar yield) | [9] |

| Overall Molar Yield | 55% (from ricinoleic acid to 1,11-undecanedioic acid) | [9] |

Note: The overall molar yield of 55% reported in the source includes a subsequent oxidation step to 1,11-undecanedioic acid. The yield for 11-HUA itself is expected to be higher as it involves fewer steps.

Applications in Polymer and Pharmaceutical Industries

This compound is a highly versatile molecule with significant applications.

-

Biopolymers: As a bifunctional monomer (containing both a hydroxyl and a carboxylic acid group), it is an ideal building block for producing polyesters through self-condensation. It is also a critical precursor for 11-aminoundecanoic acid, the monomer used to produce Polyamide 11 (Nylon 11), a high-performance bio-based plastic with excellent thermal and mechanical properties.[3][11]

-

Pharmaceuticals and Cosmetics: Long-chain hydroxy fatty acids and their derivatives are used as excipients, emulsifiers, and formulation aids in the pharmaceutical and cosmetic industries.[12][13][14] Their amphiphilic nature makes them suitable for drug delivery systems and topical applications.[15][16]

Conclusion and Future Outlook

The chemo-enzymatic conversion of ricinoleic acid to this compound exemplifies a powerful and sustainable strategy for producing valuable platform chemicals from renewable resources. The use of engineered whole-cell biocatalysts provides an efficient and robust system for the key oxidative cleavage reaction. Future research will likely focus on improving the system's efficiency by engineering more robust enzymes, optimizing fermentation conditions to increase titers and productivity, and developing a fully biological pathway by discovering or engineering an enzyme capable of reducing the double bond, thereby eliminating the need for a separate chemical hydrogenation step. As the demand for sustainable materials and green chemistry grows, this pathway from castor oil will become increasingly vital for the chemical industry.

References

- Title: Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid Source: Ewha Womans University URL

- Source: Green Chemistry (RSC Publishing)

- Title: Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid, Green Chemistry Source: DeepDyve URL

- Title: Synthesis of 11-aminoundecanoic acid from this compound.

- Title: Research & Trends in Castor Oil-based Biopolymers Source: Frost & Sullivan URL

- Title: Castor Oil-Based Bioplastics via Polyesterification: Synthesis, Characterization, and Functionalization Source: ACS Applied Polymer Materials - Figshare URL

- Title: The Role of Castor Oil in Low-Cost Biopolymer Production: A Sustainable Solution Source: Prasol Chemicals URL

- Title: Exploring the Industrial Use of Castor Oil in Plastic Manufacturing Source: Girnar Industries URL

- Title: Biodegradable foam plastics based on castor oil Source: PubMed URL

- Title: Chemo-Enzymatic Synthesis of this compound and 1,11- Undecanedioic Acid from Ricinoleic Acid Source: The Royal Society of Chemistry URL

- Title: Time course of the biotransformation of ricinoleic acid (1) into (Z)

- Title: The oxidation of monoethenoid fatty acids and esters.

- Title: Production of ω-hydroxyundec-9-enoic acid and n-heptanoic acid from ricinoleic acid by recombinant Escherichia coli-based biocatalyst Source: ResearchGate URL

- Title: Biocatalytic production of ricinoleic acid from castor oil: augmentation by ionic liquid Source: ResearchGate URL

- Title: Synthesis of Oxidized Ricinoleic Acid Esters as Antimicrobial and Emulsifier Compounds Source: AIP Publishing URL

- Title: Production of Ricinoleic Acid From Castor Oil by Immobilised Lipases Source: PubMed URL

- Title: Roles of Process Parameters on the Ricinoleic Acid Production from Castor Oil by Aspergillus flavus BU22S Source: MDPI URL

- Title: PEG-modified poly(10,11-dihydroxyundecanoic acid) amphiphilic copolymers.

- Title: Biosynthesis of ricinoleate in castor oil Source: PubMed URL

- Title: Microbial Biotransformation Source: Hypha Discovery URL

- Title: Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil Source: PubMed Central URL

- Title: Optimization of Propagation Medium for Enhanced Polyhydroxyalkanoate Production by Pseudomonas oleovorans Source: MDPI URL

- Title: Preparation of ω -aminoundecanoic acid from castor oil Source: ResearchGate URL

- Title: Natural and synthetic polymers: A comprehensive review of their applications in drug delivery and pharmaceutical research Source: World Journal of Advanced Research and Reviews URL

- Title: Optimization and Characterization of Poly[R]Hydroxyalkanoates of Pseudomonas Aeruginosa Source: Biosciences Biotechnology Research Asia URL

- Title: Applications of Polymers as Pharmaceutical Excipients in Solid Oral Dosage Forms Source: PubMed URL

- Title: Optimization of biosurfactant production by Pseudomonas aeruginosa 44T1 Source: Grasas y Aceites URL

- Title: Optimization of biosurfactant production from Pseudomonas aeruginosa PBSC1 Source: International Journal of Current Microbiology and Applied Sciences URL

- Source: CastorOil.

- Title: METHODS, TYPES AND APPLICATIONS OF PHARMACEUTICAL POLYMERS Source: ResearchGate URL

- Title: Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic...

- Title: Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1 Source: PubMed Central URL

- Title: Film-forming solutions for cutaneous application: current challenges and future directions in formulation design and characterization framework Source: Pharma Excipients URL

- Title: Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Using Whole Cells of Bacteria Source: MDPI URL

- Title: Biotransformation of Oleanolic Acid Using Rhodococcus rhodochrous IEGM 757 Source: MDPI URL

Sources

- 1. ambujasolvex.com [ambujasolvex.com]

- 2. castoroil.in [castoroil.in]

- 3. castoroil.in [castoroil.in]

- 4. Biosynthesis of ricinoleate in castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Castor Oil-Based Bioplastics via Polyesterification: Synthesis, Characterization, and Functionalization - ACS Applied Polymer Materials - Figshare [acs.figshare.com]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. deepdyve.com [deepdyve.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Applications of Polymers as Pharmaceutical Excipients in Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpca.org [ijpca.org]

- 16. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to 11-Hydroxyundecanoic Acid: From Synthesis to Application in Drug Development

This guide provides a comprehensive technical overview of 11-hydroxyundecanoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, provide detailed experimental protocols for its synthesis and characterization, and explore its burgeoning applications in advanced therapeutic modalities.

Core Characteristics of this compound

This compound (CAS No. 3669-80-5) is an omega-hydroxy fatty acid, meaning it possesses a hydroxyl group at the terminus of its aliphatic chain, opposite a carboxylic acid group.[1][2] This unique structure imparts dual reactivity, making it a versatile building block in chemical synthesis.[3]

Chemical and Physical Properties

The intrinsic properties of this compound are summarized in the table below. Its solid form at room temperature and solubility in common organic solvents are key considerations for its handling and use in synthetic chemistry.[4][5]

| Property | Value | Source(s) |

| CAS Number | 3669-80-5 | [4][6][7][8] |

| Molecular Formula | C₁₁H₂₂O₃ | [6][7][8] |

| Molecular Weight | 202.29 g/mol | [1][4][6] |

| Appearance | White solid | [3][4] |

| Melting Point | 65-69 °C | [3][5] |

| Boiling Point | 280.42 °C (estimate) | [5] |

| Solubility | Soluble in chloroform, DCM, ethyl acetate, methanol; slightly soluble in water. | [3][5] |

| pKa | 4.78 ± 0.10 (Predicted) | [5] |

| SMILES | O=C(O)CCCCCCCCCCO | [4][6] |

| InChI Key | KNRCBASNXNXUQQ-UHFFFAOYSA-N | [4][7][8] |

Synthesis and Purification of this compound

A notable and sustainable route to this compound is the chemo-enzymatic synthesis from ricinoleic acid, a renewable fatty acid derived from castor oil.[9][10][11] This method leverages the specificity of enzymes for key transformations, followed by standard chemical reactions.

Chemo-enzymatic Synthesis from Ricinoleic Acid

This process involves a two-stage approach: a biotransformation step using recombinant E. coli followed by chemical reduction and hydrolysis.

Part A: Biotransformation of Ricinoleic Acid

-

Cultivation of Recombinant E. coli : Cultivate Escherichia coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase in a suitable growth medium until the early exponential growth phase.[9][10]

-

Whole-Cell Biotransformation : Harvest the cells and resuspend them to a high cell density (e.g., 20 g dry cells per liter) in a reaction buffer containing ricinoleic acid.[9][10]

-

Reaction Monitoring : Incubate the reaction mixture with agitation. The enzymatic cascade will convert ricinoleic acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[9][10]

-

Product Extraction : Upon completion, acidify the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

Part B: Chemical Reduction and Hydrolysis

-

Reduction of the Double Bond : Dissolve the extracted (Z)-11-(heptanoyloxy)undec-9-enoic acid in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the carbon-carbon double bond to yield 11-(heptanoyloxy)undecanoic acid.[9][10]

-

Ester Hydrolysis : Hydrolyze the resulting ester by adding a base such as sodium hydroxide and heating the mixture. This will cleave the ester bond, yielding this compound and heptanoic acid.[9][10]

-

Isolation : After cooling, acidify the reaction mixture to protonate the carboxylate, leading to the precipitation of this compound.

Purification by Crystallization

The purity of the synthesized this compound is crucial for its subsequent applications. Crystallization is an effective method for its purification.

-

Solvent Selection : Choose a solvent system in which this compound is readily soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of an organic solvent and water can be effective.

-

Dissolution : Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Crystal Collection : Collect the crystals by vacuum filtration.

-

Washing : Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying : Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

NMR Spectroscopy

The 1H and 13C NMR spectra provide a definitive fingerprint of the molecule. Based on available data for this compound, the following characteristic peaks are expected.[10]

1H NMR (in CDCl₃):

-

A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

A triplet corresponding to the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

-

A broad multiplet for the central methylene protons of the alkyl chain.

-

Singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which may be broad and their chemical shifts can vary with concentration and solvent.

13C NMR (in CDCl₃):

-

A peak in the downfield region for the carboxylic acid carbon (-COOH).

-

A peak for the carbon bearing the hydroxyl group (-CH₂-OH).

-

A series of peaks in the aliphatic region for the methylene carbons of the chain.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable component in the design of sophisticated drug delivery systems and therapeutics.

Linker for PROTACs and Antibody-Drug Conjugates (ADCs)

This compound can serve as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7] Its long aliphatic chain provides spatial separation between the two active ends of the conjugate, which can be crucial for optimal biological activity. The terminal hydroxyl and carboxylic acid groups offer versatile handles for conjugation to a targeting moiety (like an antibody or a small molecule ligand) and a payload (such as a cytotoxic drug or a protein degrader).

Monomer for Biodegradable Polyesters in Drug Delivery

The hydroxyl and carboxylic acid groups of this compound allow it to undergo polycondensation to form polyesters. These polyesters are often biodegradable and biocompatible, making them excellent candidates for creating drug delivery systems such as nanoparticles, microparticles, and hydrogels.[12][13][14] The encapsulated drug is released in a controlled manner as the polyester matrix degrades in the body. The long alkyl chain of the monomer unit can also influence the physical properties of the resulting polymer, such as its hydrophobicity and degradation rate.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][15]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12][15]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in the field of drug development and beyond. Its straightforward synthesis from renewable resources, coupled with its dual functionality, makes it an attractive component for creating advanced drug delivery systems and complex therapeutic conjugates. As research in targeted therapies and biodegradable polymers continues to advance, the utility of this compound is poised to expand, offering new solutions to challenges in modern medicine.

References

-

Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. [Link]

-

Jang, H. Y., et al. (2016). Electronic Supplementary Information (ESI) for Chemo-Enzymatic Synthesis of this compound and 1,11-Undecanedioic Acid from Ricinoleic Acid. The Royal Society of Chemistry. [Link]

-

NIST. This compound. In NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of 11-aminoundecanoic acid from this compound. [Link]

-

NIST. This compound. In NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

Ewha Womans University. Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. [Link]

- Google Patents.

-

EMBL-EBI. This compound (CHEBI:79126). [Link]

-

Szymański, P., et al. (2022). The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. International Journal of Molecular Sciences, 23(15), 8493. [Link]

-

Furtak, J., et al. (2022). Designing of Drug Delivery Systems to Improve the Antimicrobial Efficacy in the Periodontal Pocket Based on Biodegradable Polyesters. International Journal of Molecular Sciences, 23(19), 11928. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. hmdb.ca [hmdb.ca]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Spectroscopic Guide to 11-Hydroxyundecanoic Acid: Unveiling Molecular Structure through NMR and IR Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 11-hydroxyundecanoic acid, a molecule of significant interest in the development of novel polymers, biodegradable plastics, and as a precursor in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this bifunctional molecule. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal understanding of the experimental choices and a self-validating framework for spectroscopic analysis.

Introduction: The Molecular Architecture of this compound

This compound is a saturated fatty acid derivative characterized by a terminal hydroxyl group and a carboxylic acid function at the opposite end of its eleven-carbon aliphatic chain. This unique ω-hydroxy acid structure imparts both hydrophilic and hydrophobic properties, making it a valuable building block in materials science and medicinal chemistry. Understanding its precise molecular structure is paramount for its application, and spectroscopic techniques like NMR and IR are indispensable tools for this purpose.

This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a detailed interpretation of the key spectral features. We will explore how the chemical environment of each proton and carbon atom is reflected in the NMR chemical shifts and how the vibrational modes of the functional groups give rise to characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeletons

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon framework and identifying the positions of the hydroxyl and carboxylic acid groups.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound reveals distinct signals for the protons in different chemical environments along the carbon chain. The interpretation of this spectrum allows for the unambiguous assignment of each proton.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-11 (-CH₂OH) | 3.64 | Triplet (t) | 2H |

| H-2 (-CH₂COOH) | 2.35 | Triplet (t) | 2H |

| H-3, H-10 | 1.55 - 1.65 | Multiplet (m) | 4H |

| H-4 to H-9 | 1.25 - 1.40 | Multiplet (m) | 12H |

| -COOH | Broad Singlet | 1H | |

| -OH | Broad Singlet | 1H |

Note: The chemical shifts of the acidic proton (-COOH) and the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, these signals may be broad and difficult to observe.

The downfield region of the spectrum is dominated by the signals from the protons adjacent to the electron-withdrawing oxygen atoms. The triplet at 3.64 ppm is characteristic of the methylene protons (H-11) directly attached to the terminal hydroxyl group. The triplet nature of this signal arises from the coupling with the adjacent methylene protons at the C-10 position.

Similarly, the triplet at 2.35 ppm corresponds to the methylene protons (H-2) in the α-position to the carboxylic acid group. The electron-withdrawing effect of the carbonyl group deshields these protons, causing them to resonate at a higher chemical shift compared to the other methylene groups in the chain.

The bulk of the aliphatic chain, from C-4 to C-9, gives rise to a complex multiplet in the upfield region (1.25 - 1.40 ppm). The signals for the methylene protons at C-3 and C-10 are typically observed as a multiplet between 1.55 and 1.65 ppm, slightly downfield from the main aliphatic envelope due to their proximity to the functional groups.

The protons of the carboxylic acid and hydroxyl groups are typically observed as broad singlets, and their chemical shifts are highly variable. Their broadness is a result of rapid chemical exchange with other protic species (including trace water) in the sample.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. With broadband proton decoupling, each unique carbon atom in the molecule gives rise to a single sharp signal.

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 179.0 - 180.0 |

| C-11 (-CH₂OH) | 63.1 |

| C-2 (-CH₂COOH) | 34.1 |

| C-10 | 32.8 |

| C-4 to C-9 (bulk CH₂) | 29.1 - 29.5 |

| C-3 | 25.7 |

The most downfield signal in the ¹³C NMR spectrum, typically appearing around 179-180 ppm, is assigned to the carbonyl carbon (C-1) of the carboxylic acid group. This large chemical shift is a hallmark of carbonyl carbons.

The carbon atom attached to the hydroxyl group (C-11) resonates at approximately 63.1 ppm. The electronegative oxygen atom deshields this carbon, causing its signal to appear significantly downfield from the other aliphatic carbons.

The carbons adjacent to the functional groups, C-2 and C-10, are found at 34.1 ppm and 32.8 ppm, respectively. The remaining methylene carbons in the central part of the chain (C-4 to C-9) produce a cluster of signals in the narrow range of 29.1 to 29.5 ppm. The carbon at the C-3 position is typically resolved at around 25.7 ppm.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

IR Spectrum of this compound

The IR spectrum of this compound is dominated by the strong absorptions of the O-H and C=O bonds of the hydroxyl and carboxylic acid groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) | Very broad and strong, characteristic of hydrogen-bonded carboxylic acid dimers. |

| ~3300 (broad) | O-H stretch (alcohol) | Broad and strong, often overlaps with the carboxylic acid O-H stretch. |

| 2920, 2850 | C-H stretch (aliphatic) | Strong and sharp, characteristic of methylene groups. |

| ~1710 | C=O stretch (carboxylic acid) | Very strong and sharp, indicative of a saturated carboxylic acid. |

| ~1465 | C-H bend (methylene scissoring) | Medium intensity. |

| ~1280 | C-O stretch (coupled with O-H bend) | Medium to strong, part of the carboxylic acid fingerprint region. |

| ~1060 | C-O stretch (alcohol) | Medium to strong, characteristic of a primary alcohol. |

The most prominent feature in the IR spectrum of this compound is the extremely broad absorption band extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharp C-H stretching vibrations of the aliphatic chain at around 2920 and 2850 cm⁻¹. A broad O-H stretching band for the terminal alcohol, also due to hydrogen bonding, is expected around 3300 cm⁻¹ and often merges with the carboxylic acid O-H signal.

The intense, sharp peak at approximately 1710 cm⁻¹ is the unmistakable signature of the C=O (carbonyl) stretching vibration of the carboxylic acid. The position of this band is consistent with a saturated aliphatic carboxylic acid.

The fingerprint region of the spectrum contains several important bands. A medium-intensity band around 1465 cm⁻¹ is due to the scissoring (bending) vibration of the CH₂ groups. The C-O stretching vibration of the carboxylic acid, coupled with O-H in-plane bending, gives rise to a medium to strong band around 1280 cm⁻¹. Finally, the C-O stretching vibration of the primary alcohol at the C-11 position is typically observed as a medium to strong band around 1060 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

ATR-IR Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of solid this compound onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Use the pressure clamp to ensure good contact between the sample and the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is clean and the crystal is free from any residues.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction and display the spectrum in either transmittance or absorbance mode.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing Molecular Structure and Spectroscopic Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the key correlations observed in the NMR and IR spectra.

Caption: Molecular structure of this compound.

Caption: Key ¹H and ¹³C NMR correlations in this compound.

Caption: Characteristic IR vibrational modes of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the 11-carbon aliphatic chain with terminal hydroxyl and carboxylic acid functionalities, while the IR spectrum provides clear evidence for the presence of these key functional groups. The detailed interpretation and standardized protocols outlined herein serve as a valuable resource for researchers and scientists, enabling confident identification and quality assessment of this versatile molecule in various research and development settings.

11-Hydroxyundecanoic Acid: A Comprehensive Technical Guide to a Bio-Based Monomer for Advanced Applications

Foreword: The Imperative for Sustainable Advanced Materials

In the relentless pursuit of scientific advancement, particularly within the realms of drug development and biomedical engineering, the materials we choose are as critical as the concepts we explore. For decades, our reliance on petroleum-based polymers has been a cornerstone of innovation. However, the escalating environmental cost and the finitude of these resources compel us to seek sustainable alternatives that do not compromise on performance. This guide delves into the heart of one such alternative: 11-hydroxyundecanoic acid (11-HUA), a bio-based monomer of immense potential. Derived from castor oil, a non-edible and renewable feedstock, 11-HUA stands as a testament to the elegant synergy between nature's building blocks and cutting-edge polymer science. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deep, causal understanding of the synthesis, polymerization, and application of this remarkable monomer.

The Genesis of a Bio-Monomer: From Castor Bean to this compound

The journey of this compound begins with the humble castor bean, the seed of Ricinus communis. The oil extracted from these beans is a rich source of ricinoleic acid, a unique 18-carbon fatty acid distinguished by a hydroxyl group at the 12th carbon and a double bond. This inherent functionality is the key to its transformation into a portfolio of valuable chemicals, including the C11 monomer, 11-HUA.[1]

Pyrolytic Cleavage: The Gateway to C11 Chemistry

The industrial production of the C11 backbone for 11-HUA commences with the high-temperature pyrolysis of castor oil or its primary component, ricinoleic acid. This thermal cracking process, typically conducted at temperatures between 400-700°C under reduced pressure, cleaves the ricinoleic acid molecule.[2] The primary products of this reaction are heptaldehyde and undecylenic acid (10-undecenoic acid), a terminal alkene carboxylic acid that serves as the immediate precursor to 11-HUA.[1][2] The yield of undecylenic acid can be optimized by controlling process parameters such as temperature, pressure, and the presence of catalysts.[2]

Functional Group Transformation: Synthesizing this compound

The conversion of undecylenic acid to this compound is a pivotal step that introduces the hydroxyl functionality at the terminal position, creating the A-B type monomer required for polycondensation. This transformation is most effectively achieved through a two-step process involving anti-Markovnikov hydrobromination followed by nucleophilic substitution.

The regioselective addition of hydrogen bromide (HBr) across the terminal double bond of undecylenic acid is crucial. To achieve the desired terminal bromide (11-bromoundecanoic acid), the reaction must proceed via an anti-Markovnikov mechanism. This is typically accomplished through a free-radical addition, initiated by peroxides (e.g., benzoyl peroxide) or UV radiation.[3][4] The presence of radicals directs the bromine atom to add to the less substituted carbon of the alkene, yielding the terminal bromide with high selectivity.[3]

Experimental Protocol: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid

Objective: To synthesize 11-bromoundecanoic acid from 10-undecenoic acid via a peroxide-initiated radical addition of HBr.

Materials:

-

10-Undecenoic acid

-

Hydrobromic acid (48% aqueous solution)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Anhydrous solvent (e.g., heptane or toluene)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10-undecenoic acid in a suitable anhydrous solvent.

-

Add a catalytic amount of benzoyl peroxide to the solution.

-

Slowly add hydrobromic acid to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 11-bromoundecanoic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

The terminal bromide of 11-bromoundecanoic acid is then converted to the desired hydroxyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the bromo-acid with a hydroxide source, such as an aqueous solution of sodium hydroxide or potassium hydroxide. The hydroxide ion displaces the bromide ion to form this compound.

Experimental Protocol: Hydrolysis of 11-Bromoundecanoic Acid

Objective: To synthesize this compound by the hydrolysis of 11-bromoundecanoic acid.

Materials:

-

11-Bromoundecanoic acid

-

Sodium hydroxide (or potassium hydroxide)

-

Water

-

Hydrochloric acid (for acidification)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 11-bromoundecanoic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid until the pH is acidic, which will precipitate the this compound.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the purified this compound under vacuum.

Diagram: Synthesis Pathway of this compound from Castor Oil

Caption: Synthetic route from castor oil to 11-HUA.

Polymerization of this compound: Crafting High-Performance Biopolyesters

The bifunctional nature of 11-HUA, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for the synthesis of aliphatic polyesters through step-growth polymerization. The resulting polymer, poly(11-hydroxyundecanoate), is a semi-crystalline thermoplastic with properties that can be tailored for a range of applications. Two primary methods are employed for the polymerization of 11-HUA: melt polycondensation and ring-opening polymerization of its corresponding lactone.

Melt Polycondensation: A Direct and Scalable Approach

Melt polycondensation is a direct and industrially scalable method for the synthesis of high molecular weight polyesters from ω-hydroxy acids.[5] The process involves heating the monomer above its melting point in the presence of a catalyst, driving the esterification reaction forward by the continuous removal of the condensation byproduct, water.[5]

The choice of catalyst is critical to achieving high molecular weights and minimizing side reactions. Common catalysts for this process include tin compounds (e.g., tin(II) 2-ethylhexanoate), titanium alkoxides (e.g., tetrabutyl titanate), and antimony compounds.[6] The reaction is typically carried out in a two-stage process: an initial esterification at a lower temperature under an inert atmosphere, followed by a higher temperature, high vacuum stage to facilitate the removal of water and drive the polymerization to completion.[7]

Experimental Protocol: Melt Polycondensation of this compound

Objective: To synthesize high molecular weight poly(11-hydroxyundecanoate) via a two-stage melt polycondensation.

Materials:

-

This compound (highly purified)

-

Polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate)

-

High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

-

First Stage (Esterification):

-

Charge the reaction vessel with this compound and the catalyst.

-

Purge the reactor with dry nitrogen to create an inert atmosphere.

-

Heat the mixture to a temperature of approximately 180-200°C with continuous stirring.

-

Maintain these conditions for 2-4 hours, allowing the water produced during esterification to distill off.

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a high vacuum (typically <1 mbar) to the reactor.

-

Continue the reaction under these conditions for several hours (4-8 hours or more), monitoring the viscosity of the molten polymer. The reaction is complete when the desired viscosity (indicative of high molecular weight) is achieved.

-

-

Polymer Recovery:

-

Cool the reactor under a nitrogen atmosphere.

-

The resulting solid polymer can be extruded or dissolved in a suitable solvent and precipitated for further purification.

-

Ring-Opening Polymerization: A Controlled Polymerization Route

An alternative route to poly(11-hydroxyundecanoate) is through the ring-opening polymerization (ROP) of its corresponding macrolactone, ω-undecalactone. This method often allows for better control over the polymer's molecular weight and architecture. The lactone can be synthesized from 11-HUA through an intramolecular esterification reaction.

ROP can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion catalysts. For biomedical applications, organocatalysts and enzymatic catalysts are of particular interest as they avoid the potential for heavy metal contamination of the final polymer.

Diagram: Polymerization Pathways of this compound

Caption: Two main routes to poly(11-hydroxyundecanoate).

Properties of Poly(11-hydroxyundecanoate): A Material Profile

Poly(11-hydroxyundecanoate) is a semi-crystalline aliphatic polyester with a unique combination of properties that make it attractive for a variety of advanced applications. Its properties are influenced by its molecular weight, crystallinity, and processing conditions.

Physicochemical and Thermal Properties

The long aliphatic chain of the 11-HUA monomer imparts a degree of flexibility and hydrophobicity to the polymer. As a semi-crystalline material, it exhibits both a glass transition temperature (Tg) and a melting temperature (Tm).

| Property | Typical Value Range | Analytical Method |

| Melting Temperature (Tm) | 65 - 75 °C | Differential Scanning Calorimetry (DSC)[8] |

| Glass Transition Temperature (Tg) | -30 to -20 °C | Differential Scanning Calorimetry (DSC)[9] |

| Decomposition Temperature | > 220 °C | Thermogravimetric Analysis (TGA)[8] |

Note: These values can vary depending on the molecular weight and crystallinity of the polymer.

Mechanical Properties

The mechanical properties of poly(11-hydroxyundecanoate) are a key determinant of its suitability for various applications. While specific data for the homopolymer can be limited, comparisons with other polyhydroxyalkanoates (PHAs) and aliphatic polyesters provide valuable insights.

| Property | Estimated Value Range | Test Standard |

| Tensile Strength | 20 - 40 MPa | ASTM D638 / ISO 527 |

| Young's Modulus | 200 - 500 MPa | ASTM D638 / ISO 527 |

| Elongation at Break | 100 - 500 % | ASTM D638 / ISO 527 |

Note: These are estimated values based on data for similar aliphatic polyesters. Actual values will depend on molecular weight, crystallinity, and processing.

Biocompatibility and Biodegradability

As a member of the polyhydroxyalkanoate family, poly(11-hydroxyundecanoate) is generally considered to be biocompatible and biodegradable. The degradation of PHAs in vivo typically occurs through surface erosion via hydrolysis of the ester linkages, leading to the formation of the monomer, this compound, which can be metabolized by the body.[10] The rate of degradation can be tailored by altering the polymer's crystallinity and molecular weight.[10]

Applications in Drug Delivery and Tissue Engineering

The favorable properties of poly(11-hydroxyundecanoate), particularly its biocompatibility, biodegradability, and processability, make it a promising candidate for various biomedical applications.

Drug Delivery Systems

Poly(11-hydroxyundecanoate) can be formulated into various drug delivery systems, including microparticles, nanoparticles, and implants, to provide controlled and sustained release of therapeutic agents.[11][12] The hydrophobic nature of the polymer makes it particularly suitable for the encapsulation of poorly water-soluble drugs.

Experimental Protocol: Preparation of Poly(11-hydroxyundecanoate) Microparticles by Emulsion-Solvent Evaporation

Objective: To formulate drug-loaded poly(11-hydroxyundecanoate) microparticles for controlled release applications.

Materials:

-

Poly(11-hydroxyundecanoate)

-

Hydrophobic drug

-

Dichloromethane (or other suitable volatile organic solvent)

-

Poly(vinyl alcohol) (PVA) aqueous solution (as a surfactant)

-

High-speed homogenizer or sonicator

-

Magnetic stirrer

Procedure:

-

Organic Phase Preparation: Dissolve a known amount of poly(11-hydroxyundecanoate) and the hydrophobic drug in dichloromethane.

-

Emulsification: Add the organic phase to an aqueous solution of PVA. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The size of the resulting microparticles can be controlled by adjusting the homogenization speed and time.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

-

Microparticle Collection and Washing: Collect the microparticles by centrifugation. Wash the collected particles several times with deionized water to remove any residual PVA.

-

Drying: Lyophilize the washed microparticles to obtain a dry powder.

Tissue Engineering Scaffolds

The thermoplastic nature of poly(11-hydroxyundecanoate) allows it to be processed into porous scaffolds for tissue engineering applications using techniques such as solvent casting/particulate leaching, and electrospinning.[13][14] These scaffolds can provide a temporary template for cell adhesion, proliferation, and differentiation, eventually degrading as new tissue is formed.

Experimental Protocol: Fabrication of Electrospun Poly(11-hydroxyundecanoate) Scaffolds

Objective: To fabricate nanofibrous scaffolds from poly(11-hydroxyundecanoate) for tissue engineering applications.

Materials:

-

Poly(11-hydroxyundecanoate)

-

A suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)

-

Electrospinning apparatus (including a high-voltage power supply, a syringe pump, a spinneret, and a collector)

Procedure:

-

Polymer Solution Preparation: Dissolve poly(11-hydroxyundecanoate) in the chosen solvent system to achieve the desired concentration and viscosity.

-

Electrospinning Setup: Load the polymer solution into a syringe and place it in the syringe pump. Position the spinneret a fixed distance from the collector.

-

Electrospinning Process: Apply a high voltage between the spinneret and the collector. As the polymer solution is ejected from the spinneret, the solvent evaporates, and a continuous fiber is deposited on the collector, forming a non-woven mat. The fiber diameter and scaffold morphology can be controlled by adjusting the solution concentration, flow rate, applied voltage, and collector distance.[15]

-

Scaffold Collection and Drying: Carefully remove the electrospun scaffold from the collector and dry it under vacuum to remove any residual solvent.

Diagram: Application Workflow for Poly(11-hydroxyundecanoate)

Caption: Biomedical applications of poly(11-hydroxyundecanoate).

Future Perspectives and Conclusion

This compound represents a compelling example of a sustainable, high-performance monomer that can bridge the gap between our current reliance on fossil fuels and a future built on renewable resources. Its journey from the castor bean to advanced polymeric materials for drug delivery and tissue engineering underscores the vast potential of bio-based chemistry. As research continues to refine the synthesis and polymerization of 11-HUA and to explore the full spectrum of its polymer's capabilities, we can anticipate the emergence of a new generation of biocompatible and biodegradable materials that will drive innovation in medicine and beyond. The principles of green chemistry and sustainable engineering are not merely academic exercises; they are the essential pillars upon which the next wave of scientific breakthroughs will be built. This compound is, without a doubt, a key player in this transformative narrative.

References

- 1. researchgate.net [researchgate.net]

- 2. CA2742774A1 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 4. m.youtube.com [m.youtube.com]

- 5. expresspolymlett.com [expresspolymlett.com]

- 6. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microparticles in the Development and Improvement of Pharmaceutical Formulations: An Analysis of In Vitro and In Vivo Studies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation and in vivo biocompatibility of a degradable, polar/hydrophobic/ionic polyurethane for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation on Electrospun and Solvent-Casted PCL-PLGA Blends Scaffolds Embedded with Induced Pluripotent Stem Cells for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Foreword: Unveiling the Potential of Nature's Hydroxylated Lipids

<An In-depth Technical Guide to the Natural Sources of Omega-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Omega-hydroxy fatty acids (ω-HFAs), a unique class of lipids characterized by a hydroxyl group at the terminal carbon of their aliphatic chain, are emerging from the periphery of lipidomics to the forefront of biochemical and therapeutic research. Their distinctive bifunctional nature imparts unique chemical properties that make them valuable precursors for polymers and, more compellingly, active players in physiological and pathophysiological processes. This guide provides a comprehensive technical overview of the natural sources of ω-HFAs, delving into their biosynthesis, extraction, and analysis, with a keen focus on their potential for drug development. As we explore the intricate world of these fascinating molecules, from the protective layers of plants to the complex enzymatic systems in microbes and animals, we aim to equip researchers with the foundational knowledge required to harness their full potential.

PART 1: The Natural Reservoir of Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are ubiquitously distributed in the biological world, serving diverse functions from structural components to signaling molecules. Understanding their natural origins is paramount for their sustainable exploitation and for inspiring bio-engineered production systems.

1.1. Plant Kingdom: The Fortresses of Cutin and Suberin

The primary and most abundant sources of ω-HFAs in the plant kingdom are the biopolyesters cutin and suberin. These complex, cross-linked macromolecules form protective barriers on the surfaces of plants, playing crucial roles in preventing water loss and defending against pathogens.

-

Cutin: This polymer is the main structural component of the plant cuticle, the waxy layer covering the epidermis of leaves, fruits, and stems. The composition of cutin is predominantly C16 and C18 fatty acid derivatives. Key ω-hydroxy fatty acid monomers found in cutin include:

-

16-hydroxyhexadecanoic acid (16-hydroxypalmitic acid)

-

18-hydroxyoctadec-9-enoic acid

-

10,16-dihydroxyhexadecanoic acid The specific monomeric composition of cutin can vary significantly between plant species and even different organs of the same plant. For example, the cutin of Arabidopsis thaliana flowers is rich in 10,16-dihydroxypalmitic acid.

-

-

Suberin: Found in the cell walls of various tissues, including the periderm (cork) of bark, root endodermis (as Casparian strips), and wound-healing tissues, suberin is another significant source of ω-HFAs. While sharing some monomers with cutin, suberin is typically characterized by a higher proportion of very-long-chain (C20-C24) ω-hydroxy fatty acids and α,ω-dicarboxylic acids. The aliphatic portion of suberin from Arabidopsis roots, for instance, contains ω-hydroxy acids ranging from C16 to C24.

Table 1: Common Omega-Hydroxy Fatty Acid Monomers in Plant Polyesters

| Omega-Hydroxy Fatty Acid | Typical Chain Length | Predominant Natural Source |

| 16-Hydroxyhexadecanoic acid | C16 | Cutin |

| 18-Hydroxyoctadec-9-enoic acid | C18 | Cutin, Suberin |

| 9,10,18-Trihydroxyoctadecanoic acid | C18 | Cutin |

| 20-Hydroxyeicosanoic acid | C20 | Suberin |

| 22-Hydroxydocosanoic acid | C22 | Suberin |

| 24-Hydroxytetracosanoic acid | C24 | Suberin |

1.2. Microbial Factories: A New Frontier for Omega-Hydroxy Fatty Acid Production

Microorganisms, with their vast metabolic diversity and amenability to genetic engineering, represent a highly promising and sustainable platform for the production of ω-HFAs.

-

Bacterial Systems: Certain bacteria, particularly species of Pseudomonas and Bacillus, possess enzymatic machinery capable of terminal hydroxylation of fatty acids. For instance, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully used in engineered Escherichia coli to produce medium-chain ω-HFAs.

-

Yeast and Fungi: Oleaginous yeasts and fungi are also emerging as powerful cell factories for ω-HFA synthesis. Engineered Saccharomyces cerevisiae expressing cytochrome P450 monooxygenases have been shown to produce long-chain ω-HFAs. For example, introducing the CYP52M1 monooxygenase from Starmerella bombicola into an engineered S. cerevisiae strain resulted in the production of C16 and C18 ω-HFAs.

The microbial production of ω-HFAs offers several advantages over plant-based extraction, including faster production cycles, independence from geographical and climatic constraints, and the potential for producing ω-HFAs with specific chain lengths and functionalities through metabolic engineering.

1.3. Animal Kingdom: Endogenous Synthesis and Physiological Roles

In animals, including humans, ω-HFAs are synthesized endogenously and play critical roles in various physiological processes. The primary enzymes responsible for this are members of the cytochrome P450 (CYP) superfamily, specifically the CYP4 family.

These enzymes catalyze the ω-hydroxylation of a wide range of fatty acids, from medium-chain to very-long-chain fatty acids. A prominent example is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule involved in the regulation of blood pressure and inflammation. The ω-hydroxylation of other bioactive lipids, such as leukotriene B4, often leads to their inactivation, representing a crucial mechanism for resolving inflammation.

PART 2: The Molecular Machinery of Biosynthesis

A deep understanding of the biosynthetic pathways of ω-HFAs is essential for both optimizing their production in engineered systems and for elucidating their physiological roles.

2.1. Plant Biosynthesis: A Symphony of Enzymes

The biosynthesis of cutin and suberin monomers, including ω-HFAs, is a multi-step process primarily occurring in the endoplasmic reticulum of epidermal and endodermal cells.

The key enzymatic players in this pathway are cytochrome P450 monooxygenases belonging to the CYP86 and CYP94 families. These enzymes catalyze the ω-hydroxylation of fatty acids, a critical step in the formation of cutin and suberin monomers. For instance, members of the CYP86A subfamily are known to be fatty acid ω-hydroxylases involved in the synthesis of these protective polymers.

Caption: Simplified workflow of ω-HFA biosynthesis in plants.

2.2. Microbial Biosynthesis: Harnessing Natural and Engineered Pathways

In microorganisms, ω-HFA production can be achieved through both native and heterologously expressed enzyme systems.

-

Alkane Hydroxylase Systems: The AlkBGT system from Pseudomonas putida is a well-characterized example. This system comprises an alkane monooxygenase (AlkB), and two rubredoxins (AlkG and AlkT), which together catalyze the terminal hydroxylation of alkanes and fatty acids.

-

Cytochrome P450 Systems: As in plants and animals, CYP enzymes are central to microbial ω-HFA synthesis. The expression of plant or animal CYP ω-hydroxylases in microbial hosts like E. coli or S. cerevisiae is a common strategy for producing specific ω-HFAs.

Caption: Microbial production of ω-HFAs via heterologous expression.

PART 3: From Source to Substance: Extraction and Purification Protocols

The effective isolation and purification of ω-HFAs from their natural matrices is a critical step for their characterization and subsequent application.

3.1. Extraction from Plant Material (Cutin and Suberin)

The extraction of ω-HFAs from plant polyesters involves a depolymerization step to release the monomeric units.

Protocol 1: Alkaline Hydrolysis for Cutin Monomer Extraction

-

Dewaxing: Thoroughly extract the dried and ground plant material (e.g., leaves, fruit peels) with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids and waxes.

-

Depolymerization: Reflux the dewaxed material in a solution of 1% (w/v) sodium methoxide in methanol for 2 hours. This transesterification reaction cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

-

Hydrolysis (Optional): To obtain free fatty acids, the methyl esters can be saponified by refluxing with aqueous or alcoholic potassium hydroxide (e.g., 5% KOH in 80% ethanol) for 2 hours.

-

Extraction: Acidify the reaction mixture to pH 2-3 with HCl and extract the liberated fatty acids with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or preparative thin-layer chromatography (TLC).